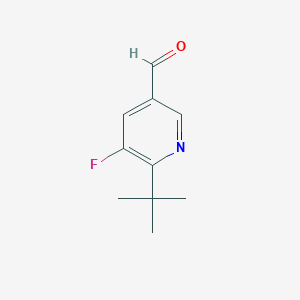
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,6-difluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,6-difluorophenyl)acetic acid is a chiral compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,6-difluorophenyl)acetic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using Fmoc chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 2,6-difluorophenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers, which can handle the protection and coupling reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions may target the difluorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis due to its Fmoc protecting group.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.
Medicine
Drug Development:
Industry
Biotechnology: Utilized in the production of synthetic peptides for industrial applications.
Mécanisme D'action
The mechanism of action for ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,6-difluorophenyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid: Similar structure but without the difluoro substitution.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid: Contains a single fluorine atom on the phenyl ring.
Uniqueness
The presence of two fluorine atoms on the phenyl ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,6-difluorophenyl)acetic acid can influence its reactivity and interactions, making it unique compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H17F2NO4 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(2R)-2-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C23H17F2NO4/c24-18-10-5-11-19(25)20(18)21(22(27)28)26-23(29)30-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,21H,12H2,(H,26,29)(H,27,28)/t21-/m1/s1 |
Clé InChI |
DBMFFZYWHYFRLO-OAQYLSRUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=C(C=CC=C4F)F)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C=CC=C4F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


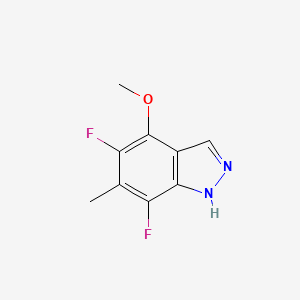
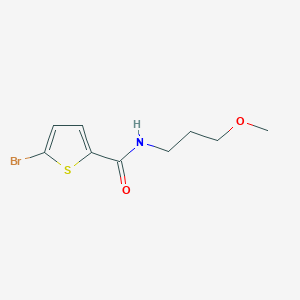
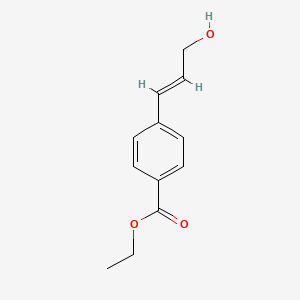


![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)

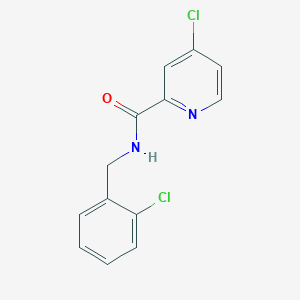
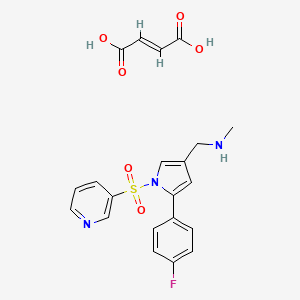
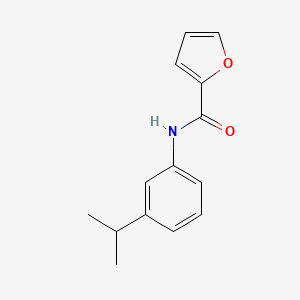
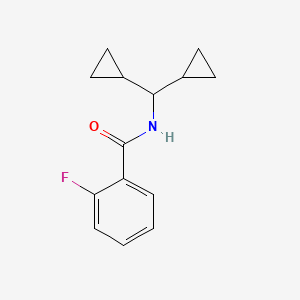
![Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)
